N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide
Description
Molecular Formula and Exact Mass
The molecular formula is C₁₀H₁₃N₃O₃S₃ . The exact mass, calculated using isotopic abundances, is 319.420 g/mol .
| Component | Contribution to Exact Mass (g/mol) |
|---|---|
| Carbon (10×) | 120.107 |
| Hydrogen (13×) | 13.102 |
| Nitrogen (3×) | 42.020 |
| Oxygen (3×) | 47.997 |
| Sulfur (3×) | 96.195 |
| Total | 319.420 |
Mass Spectrometry Characteristics
In electrospray ionization (ESI) mass spectrometry, the compound likely exhibits the following features:
Table: Key Spectrometric Data
| Technique | Observed m/z | Proposed Fragment |
|---|---|---|
| ESI-MS | 320.42 | [M+H]⁺ |
| MS/MS | 202.03 | C₆H₇N₃OS₂⁺ (thiadiazole-thiophene core) |
| 117.08 | C₃H₉O₂S⁺ (methoxypropyl fragment) |
These data align with structural analogs reported in studies on thiophene sulfonamides.
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-(thiadiazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S3/c1-16-6-2-5-12-19(14,15)10-4-3-8(17-10)9-7-11-13-18-9/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVPGXURJSRHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(S1)C2=CN=NS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the thiadiazole core.
Introduction of the Sulfonamide Group: This can be done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Addition of the Methoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-methoxypropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiophene and thiadiazole structures exhibit potent anticancer properties. Specifically, N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may act by inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, it has been tested against multidrug-resistant strains of bacteria, showing efficacy comparable to traditional antibiotics . This makes it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Thiophene derivatives are recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases .
Carbonic Anhydrase Inhibition
Sulfonamide compounds have been traditionally used as carbonic anhydrase inhibitors. This property is crucial for treating conditions like glaucoma by reducing intraocular pressure . The compound's sulfonamide group may provide similar benefits.
Plant Growth Regulation
Recent studies have highlighted the potential use of this compound as an antistress agent in crops. It has been shown to enhance plant growth under stress conditions by inhibiting senescence and oxidative damage . This could lead to increased agricultural yields and improved resilience against environmental stresses.
Pesticidal Activity
The structural features of thiophene sulfonamides suggest potential applications in pest control. Compounds with similar structures have been evaluated for their insecticidal properties, indicating that this compound could also be effective against agricultural pests .
Case Study 1: Anticancer Efficacy
In a controlled study assessing the cytotoxic effects of various thiophene derivatives on human liver cancer cells, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM . This finding supports its potential development as an anticancer therapeutic.
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than several conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiadiazole and thiophene rings can participate in π-π stacking interactions.
Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Core Heterocyclic Systems
While the target compound employs a thiophene-thiadiazole framework, structurally related analogs often utilize oxazole-quinoline or indazole-oxadiazole systems. For example:
- Compound 22f (): Contains a quinoline-oxazole core linked to a 2,4-difluorophenylsulfonamide group and a 3-methoxypropyl chain.
- 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate (): Features an indazole-oxadiazole scaffold with a 3-methoxypropyl-piperidine substituent.
Substituent Effects on Physicochemical Properties
The 3-methoxypropyl group is a recurring motif in sulfonamide derivatives (e.g., compounds 22f–22i in ). This substituent influences solubility and bioavailability:
- Hydrophilicity : The methoxy group increases polarity, while the propyl chain balances lipophilicity.
- Synthetic Yield : Derivatives with bulkier substituents (e.g., cyclohexylmethyl in 22i) exhibit lower yields (46%) compared to simpler alkyl chains (64% for 22g), suggesting steric hindrance during synthesis .
Table 1: Comparison of Sulfonamide Derivatives from
| Compound | Core Structure | Substituent | Yield | Key Analytical Data (HRMS m/z) |
|---|---|---|---|---|
| 22f | Quinoline-oxazole | 3-Methoxypropyl | 59% | [M+H]⁺: 654.2201 |
| 22g | Quinoline-oxazole | n-Butyl | 64% | [M+H]⁺: 640.2158 |
| 22h | Quinoline-oxazole | Cyclopropylmethyl | 52% | [M+H]⁺: 666.2315 |
| 22i | Quinoline-oxazole | Cyclohexylmethyl | 46% | [M+H]⁺: 708.2782 |
Biological Activity
N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant biology and microbiology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiophenesulfonamide moiety and a 1,2,3-thiadiazole ring. This structural configuration is believed to contribute to its biological activity. The molecular formula is C₁₃H₁₈N₄O₂S₃, with a molecular weight of approximately 358.49 g/mol.
1. Antistress and Antisenescence Properties in Plants
Research indicates that thiophenesulfonamide derivatives, including this compound, exhibit significant antistress properties in plants. According to a patent document, these compounds can retard senescence and oxidative damage in plants, enhancing their growth under stress conditions without adversely affecting root growth .
Key Findings:
- The compound improved the yield of wheat plants under stress conditions.
- It does not exhibit the typical inhibitory effects on root growth seen with other antisenescent compounds.
2. Inhibition of Quorum Sensing in Bacteria
Thiophenesulfonamides have been identified as potent inhibitors of quorum sensing in Vibrio species. A study demonstrated that these compounds can block the activity of LuxR/HapR regulators in Vibrio bacteria, preventing the transcription of genes associated with virulence and biofilm formation .
Mechanism of Action:
- The inhibition occurs without affecting bacterial growth, indicating a specific action on quorum sensing pathways rather than general antibacterial properties.
- The compound has shown efficacy in reducing protease activity and bioluminescence in Vibrio campbellii, Vibrio parahaemolyticus, and Vibrio vulnificus.
Case Study 1: Anticancer Activity
A related study explored the anticancer potential of thiadiazole derivatives similar to this compound. Compounds were tested against various cancer cell lines (MCF-7 and A549), revealing promising cytotoxic activities with IC50 values indicating effective inhibition .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a library of thiophenesulfonamide compounds to determine their effectiveness against quorum sensing in Vibrio species. The study identified key structural features that enhance inhibitory activity against LuxR homologs across multiple strains .
Q & A
Basic: What established synthetic routes are available for N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide?
Methodological Answer:
A common approach involves coupling thiadiazole derivatives with sulfonamide precursors. For example, thiophenesulfonamide intermediates can be synthesized via nucleophilic substitution using 1,2,3-thiadiazol-5-yl amines. Key steps include:
- Step 1: Reacting 2-aminothiophenesulfonamide with 1,2,3-thiadiazol-5-yl chloride under basic conditions (e.g., Et₃N in dry benzene) .
- Step 2: Introducing the 3-methoxypropyl group via alkylation or acylation reactions, optimized at 0–5°C to minimize side products .
- Purification: Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) improves yield and purity .
Advanced: How can conflicting data on the antimicrobial activity of thiadiazole-containing sulfonamides be resolved?
Methodological Answer:
Contradictions in antimicrobial efficacy often arise from pH-dependent solubility or assay conditions. For example:
- pH Sensitivity: Thiadiazole derivatives like those in show variable activity at different pH levels due to protonation states affecting membrane penetration.
- Resolution Strategy:
- Standardized Assays: Use consistent buffer systems (e.g., pH 7.4 PBS) across studies.
- Control for Redox Activity: Thiadiazoles may interfere with resazurin-based viability assays; validate results with colony-counting methods .
- Structure-Activity Correlation: Compare logP values and MIC data to isolate electronic vs. steric contributions .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The thiadiazole proton appears as a singlet at δ 8.2–8.5 ppm, while the methoxypropyl group shows signals at δ 3.4–3.6 ppm (OCH₃) and δ 1.7–2.1 ppm (CH₂) .
- HRMS: Confirm molecular weight with ESI⁺/ESI⁻ modes. Expected [M+H]⁺ for C₁₁H₁₄N₃O₃S₂: 316.0432 .
- FT-IR: Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and thiadiazole C-S-C bands near 650 cm⁻¹ .
Advanced: What strategies optimize the reaction yield of introducing the 1,2,3-thiadiazole moiety?
Methodological Answer:
- Catalyst Screening: Use Cu(I)-catalyzed click chemistry for regioselective thiadiazole formation, improving yields from ~40% to >70% .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition .
- Solvent Optimization: Replace benzene with DMF or acetonitrile to enhance solubility of hydrophobic intermediates .
Basic: How are solubility challenges addressed during purification?
Methodological Answer:
- Co-Solvent Systems: Use ethanol/water (7:3 v/v) for recrystallization, balancing polarity and solubility .
- Derivatization: Temporarily introduce polar groups (e.g., Boc-protected amines) to improve aqueous solubility, followed by deprotection .
- Chromatography: Employ reverse-phase HPLC with a C18 column and gradient elution (water → methanol + 0.1% TFA) .
Advanced: How does the 3-methoxypropyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-donating methoxy group stabilizes adjacent carbocations, facilitating SN1 reactions. However, steric hindrance from the propyl chain limits Buchwald-Hartwig amination efficiency.
- Mitigation: Use bulky ligands (e.g., XPhos) to enhance palladium catalyst turnover .
- Computational Insight: DFT calculations (B3LYP/6-31G*) show reduced electrophilicity at the sulfonamide sulfur, requiring stronger electrophiles for functionalization .
Basic: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ampicillin .
- Antioxidant: DPPH radical scavenging assay (IC₅₀ calculation) and FRAP for reducing power .
- Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices .
Advanced: Can halogenation enhance target selectivity? Insights from brominated analogs.
Methodological Answer:
Bromination at the thiophene ring (e.g., 3-(2-bromoacetyl)-5-chloro derivative in ) increases hydrophobic interactions with enzyme pockets, as shown by:
- Molecular Docking: Glide SP scoring against COX-2 (ΔG = −9.2 kcal/mol vs. −7.8 for parent compound).
- SAR Analysis: EC₅₀ values improve 3-fold in kinase inhibition assays, correlating with halogen size (Br > Cl > F) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature: Store at −20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Solution Stability: Prepare fresh DMSO stock solutions (<1 week old) to prevent thiadiazole ring oxidation .
Advanced: How are computational methods used to predict enzymatic binding?
Methodological Answer:
- Docking: AutoDock Vina screens against target enzymes (e.g., DHFR) using flexible ligand/rigid receptor models.
- MD Simulations: GROMACS runs (100 ns) assess binding stability; RMSD < 2 Å indicates favorable interactions .
- Free Energy Perturbation (FEP): Predicts ΔΔG for mutations (e.g., Thr119→Val in DHFR), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
